
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound featuring a complex structure. Its framework consists of multiple functional groups that can interact with biological systems, making it a potential candidate for various applications in fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. This starts with the preparation of intermediate compounds such as 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine derivatives. The key steps include nucleophilic substitution and coupling reactions under controlled conditions. Solvents like acetonitrile, methanol, or dimethylformamide and bases like triethylamine or potassium carbonate might be employed to facilitate these transformations.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost, yield, and purity. This includes bulk synthesis of intermediates, automation of reaction steps, and continuous monitoring of reaction conditions. The final product is typically purified via recrystallization or chromatography techniques to ensure it meets the desired specifications.
化学反应分析
Types of Reactions
The compound can undergo a variety of chemical reactions including:
Oxidation: : Potentially forming sulfoxides or sulfones if sulfur-containing groups were present.
Reduction: : Reducing agents could target carbonyl groups.
Substitution: : Halogen atoms in the structure could be replaced with other functional groups.
Hydrolysis: : In aqueous environments, ester bonds could be cleaved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Use of nucleophiles such as thiolates or amines.
Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Depending on the reaction type, major products could include various derivatives of the parent compound, potentially increasing its solubility, stability, or altering its biological activity.
科学研究应用
Chemistry
In organic synthesis, it can serve as a building block for more complex molecules.
Biology
The compound may be used to study enzyme interactions, particularly those involving nucleophilic substitution reactions in biological systems.
Medicine
Its structure suggests it could be a candidate for pharmaceutical development, potentially acting as an enzyme inhibitor or receptor antagonist.
Industry
In materials science, derivatives might be useful for developing new polymers or nanomaterials.
作用机制
The compound's mechanism of action is likely related to its ability to interact with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these proteins through binding to active sites or allosteric sites, altering their conformation and function. The pathways involved could include those related to signal transduction, metabolic regulation, or cellular stress responses.
相似化合物的比较
Similar Compounds
3-(3-(4-(2-hydroxyethyl)phenylcarbamoyl)-1-methylpyridin-2(1H)-one: : Another compound with a similar backbone structure but different functional groups.
3-(3-(4-morpholinylcarbonyl)-1-methylpyridin-2(1H)-one: : Similar base structure with varied heterocyclic elements.
6-ethyl-5-fluoropyrimidin-4-yl acetate: : Shares a common intermediate in its synthetic route.
Highlighting Uniqueness
What sets 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups that allow for versatile interactions and reactions, increasing its potential utility across multiple scientific disciplines.
In essence, this compound stands as a molecule of significant interest due to its structural diversity and broad application potential.
属性
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQMKBLULUGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
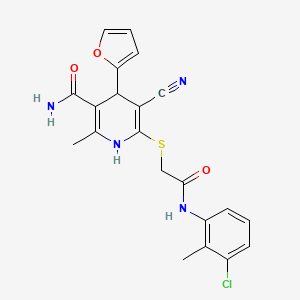
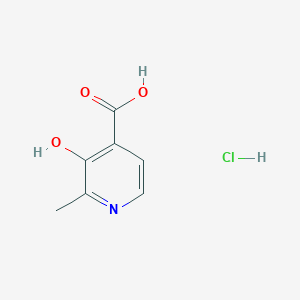
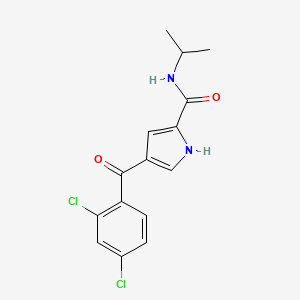
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
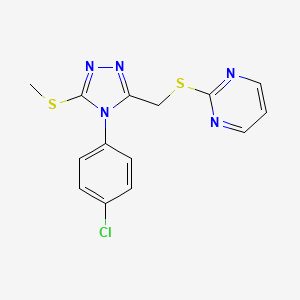
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
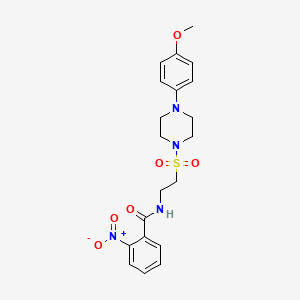
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
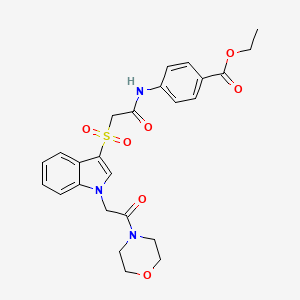
![N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2498043.png)
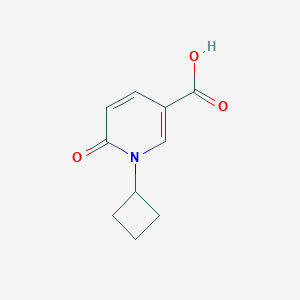
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
